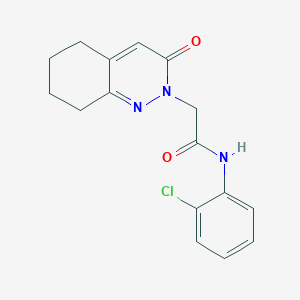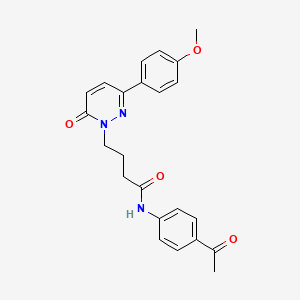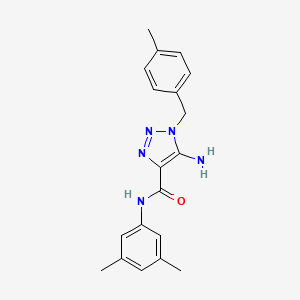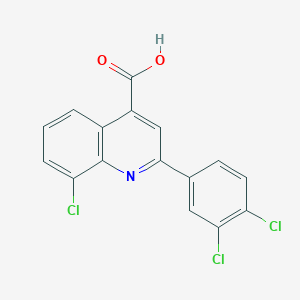
8-クロロ-2-(3,4-ジクロロフェニル)キノリン-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature and are utilized in numerous biological compounds .
科学的研究の応用
8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid has numerous scientific research applications. It is used in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, quinoline derivatives are known for their antimicrobial, antimalarial, antiviral, anticancer, and anti-inflammatory properties . They are also used in the synthesis of bioactive compounds and as intermediates in various chemical reactions .
将来の方向性
Quinoline compounds, such as 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid, continue to be an area of active research due to their potential for industrial and medicinal applications . Future research will likely focus on developing new synthesis protocols and exploring the biological and pharmaceutical activities of these compounds .
作用機序
Target of Action
Quinoline derivatives have been reported to exhibit anti-tumor activity and antibacterial properties . Therefore, it can be inferred that the compound might interact with cellular targets that play a role in tumor growth and bacterial proliferation.
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some quinoline derivatives have been reported to inhibit topoisomerase II, preventing DNA replication and transcription .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways, leading to downstream effects such as inhibition of cell growth and proliferation .
Result of Action
Given the reported anti-tumor and antibacterial activities of quinoline derivatives , it can be inferred that the compound might induce cell death or inhibit cell growth in tumor cells or bacteria.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid, can be achieved through various methods. Some well-known classical synthesis protocols include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . These methods involve different catalysts and reaction conditions, such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Industrial Production Methods: Industrial production of quinoline derivatives often involves transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are designed to be efficient and environmentally friendly, ensuring high yields and minimal side effects on the environment.
化学反応の分析
Types of Reactions: 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce new substituents to the quinoline ring .
類似化合物との比較
Similar Compounds: Similar compounds to 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid include other quinoline derivatives such as 2-chloroquinoline-3-carbaldehyde and N-cyclooctylquinoline-2-carboxamide .
Uniqueness: What sets 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid apart from other similar compounds is its unique combination of chlorine substituents on the quinoline ring. This structural feature contributes to its distinct chemical properties and biological activities, making it a valuable compound in various scientific research applications.
特性
IUPAC Name |
8-chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO2/c17-11-5-4-8(6-13(11)19)14-7-10(16(21)22)9-2-1-3-12(18)15(9)20-14/h1-7H,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWHMYOZJYLFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
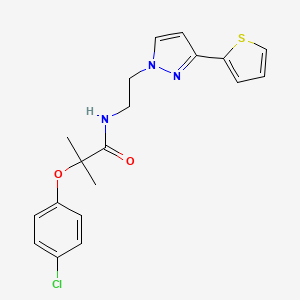
![[5-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2410114.png)
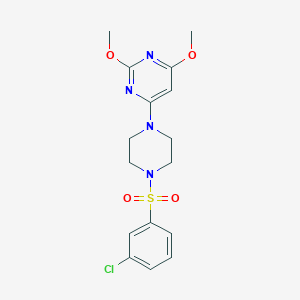
![4-[(4-Chlorophenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2410117.png)
![(1R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2410118.png)
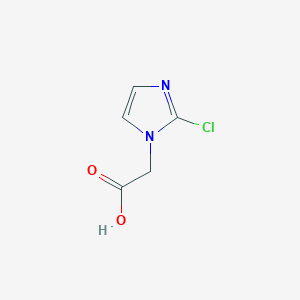
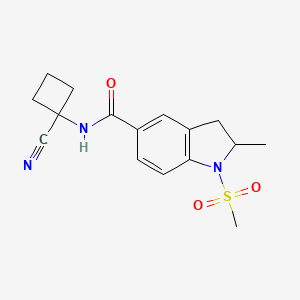

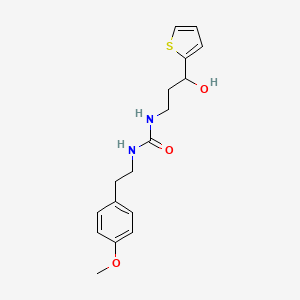
![3-isopentyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2410127.png)
